molecular formula C6H14BrNO2 B8241511 (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide

Cat. No.: B8241511
M. Wt: 212.08 g/mol
InChI Key: SGHBZTGGYMWXHN-YAFCINRGSA-N
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Description

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring with an amino group, a hydroxymethyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Functional Group Introduction: The amino and hydroxymethyl groups are introduced through selective functionalization reactions. This can involve the use of protecting groups to ensure the correct placement of each functional group.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex molecules.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide: This is a stereoisomer with different spatial arrangement of the functional groups.

    Cyclopentanol derivatives: Compounds with similar cyclopentane rings but different functional groups.

Uniqueness

The unique combination of functional groups in (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide, along with its specific stereochemistry, makes it particularly valuable for applications requiring precise molecular interactions. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.

Properties

IUPAC Name

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.BrH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBZTGGYMWXHN-YAFCINRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@@H]1CO)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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